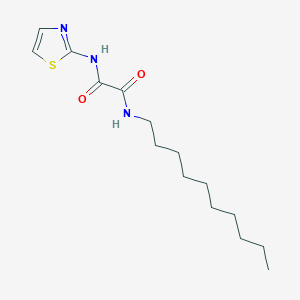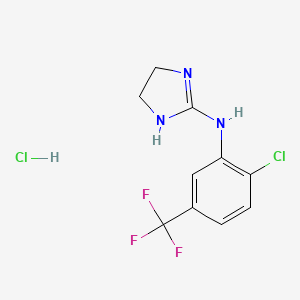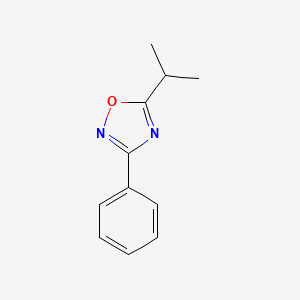
N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C15H27N3OS It is characterized by the presence of a thiazole ring, an ethanediamide backbone, and a decyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of decylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile for several hours.
Industrial Production Methods
Industrial production of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethanediamide backbone can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ethanediamide derivatives.
Substitution: Substituted ethanediamide products with various functional groups.
Aplicaciones Científicas De Investigación
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The decyl chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethanediamide backbone can form hydrogen bonds with biological molecules, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-(1,3-thiazol-2-yl)-N’-(2,4,5-trichlorophenyl)ethanediamide
Uniqueness
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of a decyl chain, thiazole ring, and ethanediamide backbone. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H25N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-decyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C15H25N3O2S/c1-2-3-4-5-6-7-8-9-10-16-13(19)14(20)18-15-17-11-12-21-15/h11-12H,2-10H2,1H3,(H,16,19)(H,17,18,20) |
Clave InChI |
UXNURLCMZXPNMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)
![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)



![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
